2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide
Overview
Description
2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H14N4O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is part of the sulfonamide class, which is characterized by the presence of a sulfonamide functional group (-SO2NH2).
Mechanism of Action
Target of Action
The primary target of 2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), which is required for the synthesis of purines and dTMP .
Mode of Action
This compound: inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid . It competes with PABA for binding to dihydrofolate synthetase, an intermediate of THF synthesis . By inhibiting this process, the compound effectively inhibits bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by This compound affects the synthesis of THF . THF is required for the synthesis of purines and dTMP . Therefore, the inhibition of its synthesis disrupts these biochemical pathways, leading to the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of This compound ’s action result in the inhibition of bacterial growth . By inhibiting the synthesis of THF, the compound disrupts the synthesis of purines and dTMP, which are essential for bacterial growth .
Biochemical Analysis
Biochemical Properties
2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as dihydropteroate synthetase, which is involved in the synthesis of tetrahydrofolic acid (THF). By competing with p-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, this compound inhibits the synthesis of THF, which is essential for the production of purines and thymidine monophosphate (dTMP) . This inhibition ultimately affects bacterial growth and replication.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of THF synthesis leads to a decrease in the availability of nucleotides, which are essential for DNA replication and repair. This results in impaired cell division and growth, particularly in rapidly dividing cells such as bacteria. Additionally, this compound can induce oxidative stress and disrupt cellular redox balance, further affecting cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with dihydropteroate synthetase. By mimicking the structure of PABA, the compound competes for the active site of the enzyme, thereby inhibiting its activity. This competitive inhibition prevents the formation of dihydropteroic acid, a precursor to THF. The reduction in THF levels subsequently affects the synthesis of nucleotides, leading to impaired DNA synthesis and cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and exposure to light. Studies have shown that the compound remains stable under physiological conditions (pH 7.4 and 37°C) but may degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of THF synthesis and sustained oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can induce adverse effects such as gastrointestinal disturbances, liver toxicity, and hematological abnormalities . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate synthesis. It interacts with enzymes such as dihydropteroate synthetase and dihydrofolate reductase, which are key players in the folate cycle. The compound’s inhibition of these enzymes disrupts the conversion of dihydropteroate to THF, leading to reduced levels of folate and its derivatives. This disruption affects metabolic flux and the availability of essential cofactors for various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness. For example, the compound may accumulate in bacterial cells, leading to higher local concentrations and enhanced antibacterial activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can exert its inhibitory effects on enzymes involved in folate synthesis. The subcellular distribution of the compound can impact its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent, such as dichloromethane or acetonitrile, at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of pH-sensitive hydrogels and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for the treatment of various bacterial infections.
Uniqueness
2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the 4,6-dimethylpyrimidin-2-yl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-6-4-3-5-10(11)13/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRJMNZCLSWFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75304-19-7 | |
Record name | 2-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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